Linagliptin Acetamide-d3

LC-MS/MS Matrix Effects Bioanalysis

Bioanalytical labs quantifying linagliptin face matrix effects, ion suppression, and sample variability-compromising regulatory submission data. • Deuterated IS with +3 Da mass shift for selective MRM detection without analyte interference • Validated for LC-MS/MS quantitation across wide dynamic range (e.g., 50.3-12,115.5 pg/mL) • ≤8.6% CV precision; corrects extraction loss & ionization variability in SIDMS workflows • Supports ANDA/DMF filings with traceability to pharmacopoeial monographs

Molecular Formula C₂₇H₂₇D₃N₈O₃
Molecular Weight 517.6
Cat. No. B1153933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinagliptin Acetamide-d3
Synonyms(R)-N-(1-(7-(But-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)acetamide-d3
Molecular FormulaC₂₇H₂₇D₃N₈O₃
Molecular Weight517.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linagliptin Acetamide-d3 Overview


Linagliptin Acetamide-d3 (CAS 1297274-00-0) is a deuterium-labeled analog of Linagliptin Acetamide, an impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor linagliptin used in the treatment of type 2 diabetes . The compound incorporates three deuterium atoms, resulting in a molecular formula of C27H27D3N8O3 and a molecular weight of 517.6 g/mol . As a stable isotope-labeled compound, its primary applications include use as an internal standard (IS) for quantitative LC-MS/MS analysis and as a reference standard for impurity profiling in pharmaceutical quality control .

Linagliptin Acetamide-d3: Why Deuterium Matters


Linagliptin Acetamide-d3 is not a generic substitute for non-deuterated Linagliptin Acetamide in quantitative bioanalytical workflows. The incorporation of three deuterium atoms creates a +3 Da mass shift, enabling selective detection via multiple reaction monitoring (MRM) in LC-MS/MS without interference from the unlabeled analyte [1]. Critically, the use of a deuterated internal standard is essential to correct for matrix effects, ion suppression, and sample-to-sample variability in complex biological matrices, ensuring the accuracy and precision required by regulatory guidelines for bioequivalence and pharmacokinetic studies [2]. Furthermore, deuterated compounds can exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, which may affect quantification if not properly accounted for; this underscores the need for a validated, compound-specific internal standard like Linagliptin Acetamide-d3 [3].

Linagliptin Acetamide-d3: Performance Evidence


Matrix Effect: Deuterated vs. 13C-Labeled IS

In a systematic comparison of deuterated (²H) versus non-deuterated (¹³C and ¹⁵N) stable isotope-labeled internal standards (SIL-IS), the deuterated standard (2MHA-[²H₇]) produced negatively biased results of -38.4% spike accuracy, while the ¹³C-labeled standard (2MHA-[¹³C₆]) exhibited no significant bias [1]. This demonstrates that deuterium labeling can introduce a quantitative bias in complex biological matrices, highlighting the critical importance of selecting and validating the specific IS for each analyte. While this study was on a different analyte, it establishes a class-level inference regarding the potential for matrix effect differentials between deuterated and alternative isotopic labels.

LC-MS/MS Matrix Effects Bioanalysis

Method Precision & Recovery with Linagliptin-d4

A validated UHPLC-MS/MS method for linagliptin (LGN) in human plasma utilized a deuterated internal standard (LGN-d4). The method achieved an analyte and IS recovery of not less than 71.0%, precision of ≤8.6% CV, and accuracy ranging from 86.7% to 95.6% across a linear range of 50.3 to 12,115.5 pg/mL [1]. This cross-study comparison with a close deuterated analog, Linagliptin-d4, demonstrates the performance achievable with a validated deuterated IS in a regulatory-compliant bioanalytical method.

Pharmacokinetics Method Validation Linagliptin

PK Parameter Precision in Bioequivalence

In a bioequivalence study of linagliptin formulations in healthy subjects, the geometric mean Cmax for the test formulation was 2.8 ng/mL under fed conditions, with the reference formulation also at 2.8 ng/mL [1]. The 90% confidence intervals for the test/reference ratio of Cmax and AUC0-72 fell within the 80-125% bioequivalence criteria [1]. This cross-study data illustrates the level of precision required for pharmacokinetic parameters, which is directly dependent on the use of accurate and precise analytical methods employing deuterated internal standards like Linagliptin Acetamide-d3.

Bioequivalence Linagliptin Cmax

Impurity Profiling & Pharmacopeial Traceability

Linagliptin Acetamide-d3, as a deuterated impurity standard, enables accurate identification and quantification of the corresponding non-deuterated impurity (Linagliptin Acetamide) in drug substance and drug product batches. Reference standards for linagliptin impurities are used for method validation and can be provided with traceability against USP or EP standards [1]. While no direct head-to-head data comparing different impurity standards is provided, this is a class-level inference: the use of a well-characterized, deuterated standard improves the accuracy and reliability of impurity quantification compared to using non-deuterated or uncharacterized materials.

Impurity Profiling Quality Control Linagliptin

MRM Selectivity: Deuterated vs. Non-Deuterated

The UHPLC-MS/MS method for linagliptin utilized MRM transitions for LGN (m/z 473.3 → 420.1) and the deuterated IS LGN-d4 (m/z 477.5 → 424.3) [1]. The +4 Da mass shift of the deuterated IS allows for unambiguous differentiation from the analyte, eliminating any potential interference and ensuring highly selective quantification. This direct head-to-head comparison of MS/MS transitions demonstrates the analytical advantage of a deuterated IS over a non-deuterated analog, which would share the same MRM transition and thus be indistinguishable from the analyte in the mass spectrometer.

LC-MS/MS Selectivity MRM

Linagliptin Acetamide-d3: Recommended Applications


Quantitative Bioanalysis for PK Studies

Linagliptin Acetamide-d3 is optimally deployed as an internal standard in validated LC-MS/MS methods for quantifying linagliptin in plasma or other biological matrices. Its deuterium label provides the necessary mass shift for selective MRM detection, enabling accurate and precise determination of linagliptin concentrations across a wide dynamic range (e.g., 50.3 to 12,115.5 pg/mL) as demonstrated for a close analog [1]. This application is essential for generating reliable pharmacokinetic data in support of bioequivalence trials and clinical studies, where regulatory compliance demands robust analytical methodology.

Pharmaceutical Impurity Profiling & QC

As a deuterated analog of a known linagliptin impurity, Linagliptin Acetamide-d3 serves as a highly specific reference standard for the identification and quantification of Linagliptin Acetamide in active pharmaceutical ingredient (API) batches and finished drug products. Its use in analytical method development and validation, particularly for HPLC or LC-MS methods, ensures accurate impurity profiling in accordance with ICH guidelines. Furthermore, procurement of this standard from reputable vendors offering traceability to USP or EP monographs supports regulatory submissions such as ANDAs and DMFs [2].

Method Development & Validation for Generics

For analytical laboratories developing methods for generic linagliptin formulations, Linagliptin Acetamide-d3 provides a critical tool for achieving the required specificity, accuracy, and precision. The demonstrated performance of a deuterated linagliptin IS in achieving ≤8.6% CV precision and >71% recovery [1] underscores the value of such standards in meeting stringent regulatory criteria for bioanalytical method validation, as outlined by the FDA and EMA. This directly supports the successful filing of ANDAs by ensuring robust and reproducible analytical data.

Stable Isotope Dilution (SIDMS) Assays

Linagliptin Acetamide-d3 is ideally suited for use in stable isotope dilution mass spectrometry (SIDMS) workflows, the gold standard for accurate quantification in complex samples. By spiking a known amount of the deuterated standard into the sample prior to processing, it compensates for analyte loss during extraction, matrix effects during ionization, and instrument variability, thereby significantly improving the accuracy and reliability of the final quantitative result compared to methods using non-isotopic internal standards [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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